Apatinib metabolite M1-1 is a significant compound derived from apatinib, a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). Apatinib, also known as rivoceranib, is primarily utilized in cancer therapy, particularly for advanced gastric cancer and other malignancies. The compound is recognized for its potent anti-angiogenic properties, which inhibit tumor growth by blocking blood vessel formation. M1-1 is noted for its strong inhibitory effect on VEGFR-2, contributing to the pharmacological activity of apatinib in clinical settings .
Apatinib was developed by Advenchen Laboratories in California and later licensed to HLB Life Science in Korea. It has been under investigation for various cancers, including metastatic gastric carcinoma and advanced hepatocellular carcinoma . The primary pathways of apatinib metabolism lead to several metabolites, with M1-1 being the most pharmacologically active .
The synthesis of apatinib involves multiple chemical reactions, including hydroxylation and N-dealkylation. Apatinib itself is synthesized from precursor compounds through a series of steps that include the use of reagents such as m-chloroperbenzoic acid for oxidation reactions .
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. For example, the conversion of apatinib to its N-oxide form involves specific stoichiometric ratios and reaction times to achieve optimal results . The metabolic pathway leading to M1-1 includes enzymatic reactions that occur mainly in the liver, highlighting the importance of hepatic metabolism in drug activation and detoxification processes .
The molecular formula for apatinib is , with a molar mass of approximately 397.482 g/mol. The structure features a complex arrangement conducive to its function as a tyrosine kinase inhibitor, with specific functional groups that facilitate binding to VEGFR-2 .
M1-1's structure can be inferred from that of apatinib, modified through metabolic processes such as hydroxylation. Detailed structural data can be obtained through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the presence and configuration of functional groups within the molecule .
M1-1 is primarily formed through oxidative reactions involving cytochrome P450 enzymes. Key reactions include:
These reactions are crucial for converting apatinib into its active metabolites, influencing both efficacy and safety profiles .
The metabolic pathway for M1-1 formation includes several steps involving intermediate metabolites. The CYP3A4/5 enzymes play a dominant role in this biotransformation process, along with other enzymes like CYP2D6 and CYP2C9 contributing to minor pathways .
M1-1 exerts its pharmacological effects primarily by inhibiting VEGFR-2 signaling pathways. By binding to the receptor, it prevents downstream signaling that promotes angiogenesis—a critical process for tumor growth and metastasis. This inhibition leads to reduced endothelial cell proliferation and migration, ultimately impairing tumor vascularization .
M1-1 exhibits characteristics typical of small organic molecules, including solubility profiles influenced by its functional groups. Its melting point and boiling point have not been extensively documented but can be inferred from similar compounds.
The chemical stability of M1-1 under physiological conditions is crucial for its therapeutic efficacy. It undergoes further metabolic transformations that can affect its half-life and bioavailability. Studies indicate that M1-1 shows significant inhibition against various cytochrome P450 isoforms, which could lead to drug-drug interactions in clinical settings .
M1-1 is primarily researched for its role in cancer treatment as part of apatinib therapy. Its ability to inhibit angiogenesis makes it a candidate for combination therapies aimed at enhancing anti-tumor efficacy while potentially overcoming drug resistance observed in certain cancer types . Ongoing studies continue to explore its full therapeutic potential across various malignancies beyond gastric cancer.
M1-1 is generated via cytochrome P450 (CYP)-mediated hydroxylation of apatinib’s cyclopentyl ring, preserving the core structure essential for VEGFR-2 binding [4] [8]. This structural conservation enables M1-1 to maintain high binding affinity for VEGFR-2’s intracellular kinase domain, effectively blocking VEGF-induced autophosphorylation at concentrations comparable to apatinib (IC₅₀ ≈ 1 nM) [6] [8]. Consequently, M1-1 disrupts downstream pro-angiogenic signaling cascades, including:
In vitro models demonstrate that M1-1 achieves concentration-dependent suppression of endothelial cell proliferation, migration, and tube formation—processes fundamental to tumor angiogenesis [2] [10]. At 1 μM, M1-1 reduces VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation by >70%, mirroring apatinib’s efficacy [6]. Crucially, M1-1 contributes to apatinib’s overall antiangiogenic effect through its prolonged systemic exposure. Pharmacokinetic studies in advanced cancer patients reveal that M1-1 exhibits a plasma elimination half-life of ~12 hours—significantly longer than apatinib’s 9-hour half-life—leading to sustained VEGFR-2 inhibition between apatinib dosing intervals [4].
Table 1: Metabolic Profile and Anti-Angiogenic Activity of Apatinib Metabolites
Metabolite | Chemical Designation | Plasma Cmax (ng/mL)* | Relative VEGFR-2 Inhibition (%) | Key Functional Attributes |
---|---|---|---|---|
M1-1 | E-3-hydroxy-apatinib | 385 ± 118 | 92% (vs. apatinib) | Extended half-life; CYP-independent activity |
M1-2 | Z-3-hydroxy-apatinib | 294 ± 97 | 35% | Low receptor affinity |
M1-6 | Apatinib-25-N-oxide | 102 ± 45 | <10% | Rapid clearance |
M9-2 | E-3-hydroxy-apatinib-O-glucuronide | 620 ± 205 | Inactive | Biliary excretion dominant |
Data following 750 mg apatinib mesylate dose; mean ± SD [4]
Additionally, M1-1 influences tumor microenvironment (TME) reprogramming through mechanisms extending beyond direct VEGFR-2 blockade:
M1-1 formation represents the initial oxidative biotransformation step in apatinib metabolism, primarily mediated by hepatic CYP450 isoforms. Reaction phenotyping studies identify CYP3A4/5 as the principal catalysts, with minor contributions from CYP2D6 and CYP2C9 [2] [4]. The reaction involves stereoselective hydroxylation at the cyclopentyl ring’s C3 position, yielding two diastereomers: the pharmacologically active E-isomer (M1-1) and its less active Z-counterpart (M1-2) in a 3:1 ratio [4]. This metabolic step exhibits non-linear pharmacokinetics, with M1-1 exposure increasing disproportionately at apatinib doses >500 mg due to enzyme saturation [4] [8].
Table 2: Enzymatic Parameters for M1-1 Formation from Apatinib
CYP Isoform | Catalytic Efficiency (kcat/Km; mL/min/nmol) | Contribution to Clearance (%) | Inhibitors/Inducers Impacting M1-1 |
---|---|---|---|
CYP3A4 | 18.7 ± 2.9 | 68% | Ketoconazole (inhibition), Rifampicin (induction) |
CYP3A5 | 6.4 ± 1.2 | 22% | |
CYP2D6 | 1.8 ± 0.4 | 7% | Paroxetine (inhibition) |
CYP2C9 | 0.9 ± 0.2 | 3% | Fluconazole (inhibition) |
Kinetic parameters derived from human liver microsome incubations [2] [4]
Following its generation, M1-1 undergoes further functionalization:
M1-1’s elimination occurs predominantly via hepatobiliary excretion, with <5% of the administered apatinib dose recovered as M1-1 in urine. Fecal excretion accounts for >70% of eliminated M1-1-related material, primarily as glucuronidated derivatives [4] [8]. The metabolite’s disposition is significantly altered in cancer patients with hepatic impairment, where M1-1 accumulation correlates with reduced CYP3A4 activity [8].
The structural-activity relationship (SAR) of M1-1 exemplifies how targeted hydroxylation modulates drug properties:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3